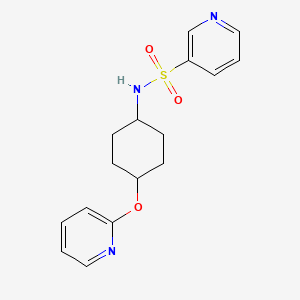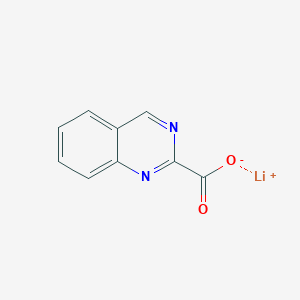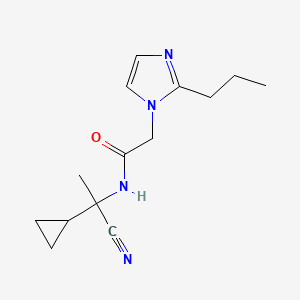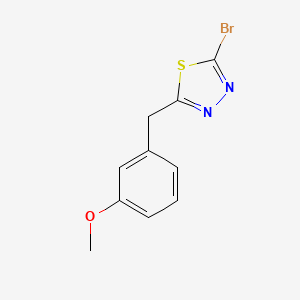
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide, also known as PCCP, is a chemical compound that has gained significant attention in the field of scientific research. PCCP is a potential drug candidate that has shown promising results in the treatment of various diseases.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential in developing new therapeutic agents. For instance, its structural analogs have been explored as selective, orally active RORγt inverse agonists, demonstrating significant selectivity and desirable pharmacokinetic properties in vitro, along with biologic-like efficacy in mouse models of inflammation and autoimmunity (Duan et al., 2019). Such studies highlight the potential of sulfonamide derivatives in the development of new drugs targeting specific molecular pathways involved in disease processes.
Organic Synthesis and Catalysis
In the realm of organic synthesis, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyridine-3-sulfonamide and its derivatives have been utilized as ligands or catalysts. For example, research has shown that certain sulfonamide compounds can facilitate efficient coupling reactions, such as Heck and Suzuki reactions, indicating their utility as novel catalysts in synthetic chemistry (Mehdipour et al., 2017). This suggests that the compound and its related derivatives can be valuable tools in the synthesis of complex organic molecules.
Antimicrobial and Antibacterial Applications
Sulfonamide derivatives have also been evaluated for their antimicrobial and antibacterial properties. Certain studies have demonstrated that these compounds exhibit varied antibacterial behaviors against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential as leads for developing new antibacterial agents (Mehdipour et al., 2017). This aspect is particularly relevant in the context of rising antibiotic resistance and the need for novel antimicrobials.
properties
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-23(21,15-4-3-10-17-12-15)19-13-6-8-14(9-7-13)22-16-5-1-2-11-18-16/h1-5,10-14,19H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTYSYHIFVRCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CN=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2940734.png)
![3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2940735.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine](/img/structure/B2940738.png)



![7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2940745.png)



![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2940752.png)

![(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2940755.png)